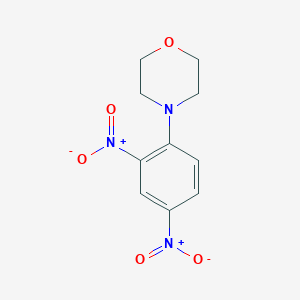

4-(2,4-Dinitrophenyl)morpholine

Descripción general

Descripción

4-(2,4-Dinitrophenyl)morpholine: is an organic compound with the molecular formula C10H11N3O5 and a molecular weight of 253.21 g/mol . It is characterized by the presence of a morpholine ring substituted with a 2,4-dinitrophenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dinitrophenyl)morpholine typically involves the reaction of 2,4-dinitrophenyl phenyl ether with morpholine in solvents such as dimethyl sulphoxide, acetonitrile, tetrahydrofuran, and ethyl acetate . The reaction is base-catalyzed and proceeds through a nucleophilic aromatic substitution mechanism.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Kinetic Parameters

Reactions of 4-(2,4-dinitrophenyl)morpholine precursors (e.g., 1-(1-hydroxybenzotriazolyl)-2,4-dinitrobenzene) with amines exhibit solvent-dependent kinetics. For morpholine (Mo) in methanol (MeOH) and acetonitrile (AN), the reaction follows an uncatalyzed mechanism where the leaving group departure is rate-limiting. In toluene (Tol), the rate-determining step shifts to zwitterionic intermediate formation .

Table 1: Second-Order Rate Constants (k<sub>A</sub>) for Aminolysis Reactions

| Amine | Solvent | k<sub>A</sub> (L·mol<sup>−1</sup>·s<sup>−1</sup>) |

|---|---|---|

| Mo | MeOH | 1.2 × 10<sup>−3</sup> |

| Mo | AN | 2.8 × 10<sup>−3</sup> |

| Mo | Tol | 5.6 × 10<sup>−4</sup> |

Mechanistic Insights

-

Solvent Effects : Lower polarity solvents (e.g., toluene) stabilize zwitterionic intermediates, altering the rate-determining step .

-

Nucleophile Reactivity : Reactivity order (Mo > CHA > An) inversely correlates with amine pKa due to reduced solvation in aprotic solvents .

-

Thermodynamics : Activation enthalpies (ΔH<sup>‡</sup>) range from 40–60 kJ/mol, with highly negative entropies (ΔS<sup>‡</sup> ≈ −150 J·mol<sup>−1</sup>·K<sup>−1</sup>) due to intramolecular hydrogen bonding in transition states .

Participation in Coupling Reactions

This compound serves as a substrate in Ullmann coupling reactions catalyzed by Cu-decorated magnetic nanoparticles (Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@NTMP-IL-Cu). Key conditions and outcomes include:

-

Reaction Setup : Aryl halides and amines in THF at 50°C with K<sub>2</sub>CO<sub>3</sub> .

-

Efficiency : Yields exceed 85% within 0.5–1 hour due to the catalyst’s high surface area and recyclability .

-

Characterization : <sup>1</sup>H NMR (CDCl<sub>3</sub>) shows peaks at δ 3.27 (t, 4H, CH<sub>2</sub>), 3.70 (t, 4H, CH<sub>2</sub>), and 8.28 (d, 1H, Ar-H) .

Comparative Analysis with Analogous Compounds

Replacing the morpholine group with other nucleophiles (e.g., cyclohexylamine) alters reactivity:

-

Electron-Withdrawing Effects : Nitro groups enhance electrophilicity at the aromatic ring, stabilizing transition states through resonance and inductive effects .

-

Brønsted and Hammett Correlations : Linear free-energy relationships (ρ = 3.18–3.56) confirm charge delocalization in transition states during acyl transfer reactions .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Research:

One of the significant areas of application for 4-(2,4-Dinitrophenyl)morpholine is in the development of anticancer agents. The compound has shown potential as a selective inhibitor of voltage-gated potassium channels, particularly KV10.1, which are overexpressed in many cancer types. Studies have indicated that targeting KV10.1 can inhibit tumor growth effectively while minimizing adverse effects associated with traditional chemotherapy drugs .

Mechanism of Action:

The mechanism involves the inhibition of potassium channels that are crucial for cancer cell proliferation. By selectively blocking these channels, compounds like this compound can potentially reduce tumor growth and improve patient outcomes in cancers such as glioblastoma and ovarian cancer .

Materials Science

Nanocatalysis:

In materials science, this compound has been utilized in the synthesis of nanocatalysts. These catalysts are employed in various coupling reactions, such as Ullmann coupling, which is essential for forming carbon-carbon bonds in organic synthesis. The compound acts as a functional group that enhances the reactivity and efficiency of the catalyst systems .

Synthesis of Nanomaterials:

Recent research has demonstrated that incorporating this compound into dendrimer-templated ionic liquid systems can lead to the creation of highly efficient nanomaterials for catalytic applications. These nanomaterials exhibit excellent reusability and stability under reaction conditions, making them suitable for industrial applications .

Synthetic Intermediate

Organic Synthesis:

The compound serves as an important synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitutions makes it valuable for synthesizing complex organic molecules. Researchers have explored its use in developing new diarylamine derivatives that possess biological activity .

Table 1: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dinitrophenyl)morpholine involves its interaction with molecular targets through its nitro and morpholine groups. The nitro groups can participate in redox reactions, while the morpholine ring can interact with various biological molecules. These interactions can affect enzymatic activity and protein function, making the compound useful in biochemical studies .

Comparación Con Compuestos Similares

2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the morpholine ring.

4-Phenylmorpholine: Contains the morpholine ring but with a phenyl group instead of the dinitrophenyl group.

1-Morpholino-2,4-dinitrobenzene: Similar structure but with different substitution patterns

Uniqueness: 4-(2,4-Dinitrophenyl)morpholine is unique due to the combination of the morpholine ring and the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Actividad Biológica

4-(2,4-Dinitrophenyl)morpholine is an organic compound characterized by its unique structure, which combines a morpholine ring with a 2,4-dinitrophenyl group. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The molecular formula of this compound is C10H11N3O5, and it has a molecular weight of 253.21 g/mol. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various scientific domains.

The biological activity of this compound is primarily attributed to its interaction with biological molecules through its nitro and morpholine groups. The nitro groups can participate in redox reactions, which may lead to the modulation of enzymatic activities. The morpholine ring enhances the compound's ability to interact with diverse proteins and enzymes, potentially affecting their functions .

Enzyme Inhibition

Research has indicated that this compound may serve as an inhibitor for various enzymes. For example, studies have highlighted its role in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cell growth and metabolism. The compound's structural features allow it to selectively inhibit certain isoforms of PI3K, making it a candidate for further exploration in cancer therapeutics .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and nuclear fragmentation. These effects were quantified using DAPI staining techniques .

| Cell Line | IC50 (µM) | Duration (h) |

|---|---|---|

| A375 Melanoma | 0.58 | 72 |

| TSCCF (Oral Cancer) | 977.24 | 72 |

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property could be beneficial in mitigating damage associated with various diseases linked to oxidative stress .

Case Studies

- Inhibition of PI3K : A study demonstrated that derivatives of morpholine compounds, including this compound, displayed selective inhibition against the p110alpha isoform of PI3K with an IC50 value significantly lower than other inhibitors tested .

- Cytotoxic Effects on Cancer Cells : Research indicated that the compound effectively reduced cell viability in oral cancer cell lines (TSCCF) while exhibiting minimal toxicity towards normal human gingival fibroblasts (NHGF). This selectivity suggests potential therapeutic applications in oncology .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar compounds:

| Compound | Structure Characteristics | Notable Activities |

|---|---|---|

| 2,4-Dinitrophenol | Lacks morpholine ring | Known for its role as a metabolic uncoupler |

| 1-Morpholino-2,4-dinitrobenzene | Similar substitution patterns | Exhibits cytotoxic properties similar to dinitrophenol |

| 4-Phenylmorpholine | Contains phenyl instead of dinitrophenyl | Less potent in enzyme inhibition |

Propiedades

IUPAC Name |

4-(2,4-dinitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-12(15)8-1-2-9(10(7-8)13(16)17)11-3-5-18-6-4-11/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNONFGXPIHDLRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90278271 | |

| Record name | 4-(2,4-Dinitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39242-76-7 | |

| Record name | MLS002637945 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-Dinitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90278271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.